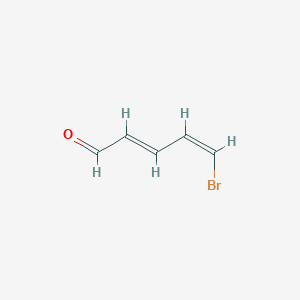

(2E,4Z)-5-bromopenta-2,4-dienal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

168295-34-9 |

|---|---|

Molecular Formula |

C5H5BrO |

Molecular Weight |

161.00 g/mol |

IUPAC Name |

(2E,4Z)-5-bromopenta-2,4-dienal |

InChI |

InChI=1S/C5H5BrO/c6-4-2-1-3-5-7/h1-5H/b3-1+,4-2- |

InChI Key |

WKFJJJAAEKCXJP-TZFCGSKZSA-N |

Isomeric SMILES |

C(=C/C=O)\C=C/Br |

Canonical SMILES |

C(=CC=O)C=CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2e,4z 5 Bromopenta 2,4 Dienal

Stereoselective Synthesis Strategies for the (2E,4Z) Isomer

The precise arrangement of the double bonds in (2E,4Z)-5-bromopenta-2,4-dienal necessitates synthetic methods that offer a high degree of stereocontrol. Two prominent strategies, pyridinium salt ring-opening and Wittig-type reactions, have been extensively explored for the synthesis of dienal structures.

Pyridinium Salt Ring-Opening Protocols for Dienal Formation

The ring-opening of pyridinium salts, a reaction with a rich history in organic synthesis, provides a powerful entry to functionalized pentadienals. The classical Zincke reaction, for instance, involves the reaction of a pyridinium salt with secondary amines to yield 5-aminopenta-2,4-dienals, commonly known as Zincke aldehydes. nih.govresearchgate.net These intermediates can then be further transformed to the desired dienal. The initial step is the formation of a pyridinium salt, which is subsequently opened upon nucleophilic attack by an amine. acs.orgwikipedia.org

A more direct and highly stereoselective approach involves the addition of organometallic reagents to pyrylium salts. This method can lead to the formation of 2H-pyran intermediates, which then undergo an electrocyclic ring-opening to furnish dienals with a high degree of stereochemical purity, often exceeding 95% for the (2Z,4E) isomer. york.ac.ukrsc.org This strategy offers a significant advantage in directly establishing the desired Z-configuration at the C2-C3 double bond.

Table 1: Illustrative Reagents for Pyridinium/Pyrylium Salt-Based Dienal Synthesis

| Precursor Type | Key Reagents | Intermediate | Product Type | Stereoselectivity |

|---|---|---|---|---|

| Pyridinium Salt | Pyridine, Activating Agent (e.g., 2,4-dinitrochlorobenzene), Secondary Amine | N-Arylpyridinium Salt, Zincke Aldehyde | 5-Aminopenta-2,4-dienal | Dependent on subsequent steps |

Wittig Reaction Approaches and Controlled Stereochemical Outcomes

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the formation of carbon-carbon double bonds and are instrumental in the synthesis of polyenes. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed. organic-chemistry.org

To achieve the (2E,4Z) stereochemistry of the target molecule, a convergent approach utilizing two distinct Wittig-type reactions would be necessary. The synthesis of the C2-C3 'E' double bond would typically involve a stabilized ylide, which preferentially forms the E-isomer. organic-chemistry.org Conversely, the formation of the C4-C5 'Z' double bond would necessitate the use of a non-stabilized ylide, which favors the Z-isomer. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate carbanions, generally provides excellent E-selectivity, making it a valuable tool for constructing the (2E) portion of the dienal. mcmaster.ca

Table 2: Wittig-Type Reagents and Expected Stereochemical Outcomes

| Ylide/Phosphonate Type | Carbonyl Partner | Expected Alkene Geometry | Relevance to Target Molecule |

|---|---|---|---|

| Stabilized Ylide (e.g., Ph3P=CHCOOR) | Aldehyde | Predominantly (E) | Synthesis of the (2E) double bond |

| Non-stabilized Ylide (e.g., Ph3P=CHR) | Aldehyde | Predominantly (Z) | Synthesis of the (4Z) double bond |

The synthesis of a bromo-substituted ylide would be a key step in introducing the bromine atom at the C5 position. This can be achieved by reacting triphenylphosphine with a suitable bromo-substituted alkyl halide. masterorganicchemistry.com

Development of Alternative Synthetic Pathways to Dienal Core Structures

Beyond the classical approaches, other synthetic strategies have been developed for the construction of dienal core structures. One such method involves a sequential 1,4-elimination and a acs.orgorganic-chemistry.org-Wittig rearrangement. While this has been demonstrated for the synthesis of (2Z,4E)-2,4-pentadien-1-ols, subsequent oxidation would be required to yield the target dienal.

Cross-coupling reactions, such as the Suzuki or Stille couplings, also offer powerful tools for the stereoselective synthesis of conjugated dienes, although their application to the direct synthesis of this compound is less commonly documented.

Challenges and Strategies for Isomer Control during Synthesis

The primary challenge in the synthesis of this compound lies in the precise control of the stereochemistry of both double bonds. The formation of a mixture of isomers (E/Z) is a common pitfall in polyene synthesis, often necessitating difficult and yield-reducing purification steps.

For Wittig-type reactions, the choice of solvent, temperature, and the nature of the base used to generate the ylide can significantly influence the E/Z ratio of the product. Lithium salts, for instance, can affect the stability of the betaine intermediate in the Wittig reaction, thereby altering the stereochemical outcome. organic-chemistry.org

In the context of pyridinium salt ring-opening, while the addition to pyrylium salts offers high stereoselectivity, the subsequent handling of the potentially sensitive dienal product is crucial to prevent isomerization. Conjugated dienals can be susceptible to light- or acid-catalyzed isomerization, which would scramble the desired (2E,4Z) geometry.

The presence of the bromine atom introduces an additional layer of complexity. Halogenated organic compounds can sometimes exhibit different reactivity or stability compared to their non-halogenated counterparts, potentially influencing the efficiency and stereoselectivity of the synthetic steps. Careful optimization of reaction conditions is therefore paramount to minimize side reactions and ensure the desired stereochemical integrity of the final product.

Reactivity and Mechanistic Investigations of 2e,4z 5 Bromopenta 2,4 Dienal

Electrophilic and Nucleophilic Reactivity of the Dienal System

The reactivity of (2E,4Z)-5-bromopenta-2,4-dienal is dictated by the electronic properties of its conjugated system. The presence of the electron-withdrawing aldehyde group polarizes the molecule, creating distinct electrophilic and nucleophilic centers.

The carbonyl carbon of the aldehyde group is a primary electrophilic site, susceptible to attack by various nucleophiles in what is known as a 1,2-addition. Furthermore, the conjugated system allows for 1,4-addition, where a nucleophile attacks the carbon atom at the 4-position. This dual reactivity is a hallmark of α,β-unsaturated aldehydes. harvard.eduwiley.com The carbon atom bonded to the bromine atom is also an electrophilic center, particularly in the context of palladium-catalyzed cross-coupling reactions where oxidative addition occurs at the C-Br bond.

The oxygen atom of the carbonyl group possesses lone pairs of electrons, rendering it a nucleophilic site that can be activated by Lewis acids. The conjugated π-system of the diene can also exhibit nucleophilic character, particularly in reactions such as Diels-Alder cycloadditions. The interplay between these electrophilic and nucleophilic characteristics allows for a diverse range of chemical transformations.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a valuable substrate for several such reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. lmu.dewiley-vch.de this compound, with its vinyl bromide moiety, readily participates in these transformations.

The Negishi coupling, which utilizes organozinc reagents, has been successfully applied to this compound for the synthesis of functionalized conjugated dienic aldehydes. harvard.edugithub.ioepdf.pub The reaction of the dienal with various organozinc reagents in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), affords the corresponding coupled products in good yields. However, a notable outcome is the partial to complete loss of the initial (Z)-stereochemistry at the C4-C5 double bond, resulting in a mixture of (2E,4E) and (2E,4Z) isomers. harvard.edu

Table 1: Palladium-Catalyzed Cross-Coupling of this compound with Organozinc Reagents

| Organozinc Reagent | Product(s) | Yield (%) | Isomeric Ratio (2E,4E) / (2E,4Z) |

|---|---|---|---|

| PhZnCl | (2E,4E/Z)-5-phenylpenta-2,4-dienal | 85 | 50 / 50 |

| (CH2=CH)ZnCl | (2E,4E/Z)-hepta-2,4,6-trienal | 75 | 40 / 60 |

| MeZnCl | (2E,4E/Z)-hexa-2,4-dienal | 70 | 60 / 40 |

Data sourced from a study on the palladium-catalyzed cross-coupling of functional organozinc reagents with bromopenta-2,4-dienals. harvard.edu

A significant aspect of the palladium-catalyzed cross-coupling of this compound is the observed loss of stereoselectivity. harvard.edu While the starting material possesses a (Z)-configuration at the C4-C5 double bond, the reaction with organozinc reagents leads to a mixture of (2E,4E) and (2E,4Z) isomers. This isomerization is a key mechanistic feature.

The proposed mechanism for this loss of stereoselectivity involves the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, forming a palladium(II) intermediate with retention of the (Z)-geometry. Following transmetalation with the organozinc reagent, a diorganopalladium(II) complex is formed. The loss of stereochemistry is thought to occur through a reversible β-hydride elimination/re-addition sequence or via rotation around the C4-C5 single bond in a π-allylic palladium intermediate, which can be formed from the initial σ-vinylpalladium complex. This rotation allows for equilibration between the (Z) and the more thermodynamically stable (E) isomers before reductive elimination occurs to yield the final products. harvard.edu

Aldol (B89426) Reactions and Stereoselective Variants

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. The aldehyde functionality of this compound makes it a potential electrophile in aldol reactions.

While specific examples of this compound participating in aldol reactions are not detailed in the surveyed literature, the general principles of aldol reactions with α,β-unsaturated aldehydes suggest its potential utility. The reaction would involve the nucleophilic attack of an enolate on the carbonyl carbon of the dienal.

Stereoselective aldol reactions, which control the formation of new stereocenters, are of great importance in the synthesis of complex molecules. lmu.de In a hypothetical stereoselective aldol reaction with a chiral enolate, the facial selectivity of the attack on the prochiral aldehyde group of this compound would be crucial in determining the stereochemistry of the resulting β-hydroxy aldehyde product. The Zimmerman-Traxler model is often used to predict the stereochemical outcome of such reactions, considering the formation of a six-membered ring-like transition state. harvard.edu The development of stereoselective aldol reactions involving substituted dienals remains an active area of research.

Enantioselective Trost Alkynylation and Related Additions

The enantioselective addition of terminal alkynes to aldehydes, a reaction pioneered by Barry Trost, stands as a powerful method for the synthesis of chiral propargylic alcohols. While direct studies on the Trost alkynylation of this compound are not extensively documented in the reviewed literature, significant research has been conducted on its geometric isomer, (2E,4E)-5-bromopenta-2,4-dienal. researchgate.netresearchgate.net This provides a valuable framework for understanding the potential reactivity of the (2E,4Z)-isomer.

The Trost alkynylation protocol typically employs a chiral prolinol-derived ligand in conjunction with a zinc salt to facilitate the enantioselective addition of an alkyne to an aldehyde. When applied to (2E,4E)-5-bromopenta-2,4-dienal, this methodology has been shown to produce highly functionalized propargylic secondary alcohols with modest to high yields and enantiomeric excesses. researchgate.net These resulting chiral alcohols are valuable intermediates, poised for further synthetic transformations. researchgate.net

Table 1: Representative Examples of Enantioselective Trost Alkynylation with (2E,4E)-5-Bromopenta-2,4-dienal

| Alkyne Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenylacetylene | 75 | 92 |

| 1-Hexyne | 68 | 88 |

| Trimethylsilylacetylene | 82 | 95 |

Note: This data is representative of reactions with the (2E,4E)-isomer and is presented to illustrate the potential of the methodology. Actual results with the (2E,4Z)-isomer may vary.

The stereochemical outcome of the Trost alkynylation is dictated by the chiral ligand, which creates a chiral environment around the zinc alkynylide, leading to a facial-selective attack on the prochiral aldehyde. The geometry of the diene system in this compound could influence the transition state geometry and, consequently, the enantioselectivity of the addition. Further investigation is required to elucidate the precise stereochemical course of this reaction with the (2E,4Z)-isomer.

Grignard and Organolithium Mediated Transformations

Grignard and organolithium reagents are potent nucleophiles and strong bases, capable of a variety of transformations on carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.comdalalinstitute.comyoutube.com Their reactions with α,β-unsaturated aldehydes like this compound can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the diene system. The regioselectivity of this addition is influenced by several factors, including the nature of the organometallic reagent, the substrate, and the reaction conditions.

While specific studies detailing the reactions of Grignard and organolithium reagents with this compound are limited in the available literature, general principles of their reactivity with α,β-unsaturated aldehydes can be applied. organic-chemistry.orgmasterorganicchemistry.com Harder nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, leading to the formation of a secondary alcohol upon workup. dalalinstitute.com In contrast, softer nucleophiles, like organocuprates (Gilman reagents), which can be prepared from organolithium precursors, generally favor 1,4-addition.

The presence of the bromine atom at the C5 position introduces another layer of complexity. Grignard and organolithium reagents can also participate in halogen-metal exchange, a possibility that must be considered, especially at low temperatures. tandfonline.comstackexchange.com

Table 2: Potential Products from the Reaction of Organometallic Reagents with this compound

| Reagent Type | Predominant Addition Pathway | Potential Product Structure (after workup) |

| R-Li | 1,2-Addition | A secondary allylic/propargylic alcohol |

| R-MgBr | Mixed 1,2- and 1,4-Addition | A mixture of secondary alcohol and a β-substituted aldehyde |

| R₂CuLi | 1,4-Addition | A β-substituted aldehyde |

This table presents potential outcomes based on general reactivity patterns. The actual product distribution would need to be determined experimentally.

Halogen-Metal Exchange Reactions and Subsequent Derivatization

The vinyl bromide moiety in this compound is a key functional handle for carbon-carbon bond formation through halogen-metal exchange reactions. wikipedia.orgtcnj.edu This transformation typically involves the treatment of the vinyl bromide with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures. tandfonline.comstackexchange.com The reaction proceeds to replace the bromine atom with a lithium atom, generating a highly reactive vinyllithium (B1195746) species.

A crucial aspect of this reaction is the retention of stereochemistry at the double bond. wikipedia.org Thus, the (2E,4Z) geometry of the starting material is expected to be preserved in the resulting vinyllithium intermediate. This stereospecificity is highly valuable for the synthesis of stereochemically defined polyenes.

The generated vinyllithium reagent is a potent nucleophile and can be trapped with a wide variety of electrophiles, allowing for the introduction of diverse functional groups at the C5 position.

Table 3: Potential Derivatizations of this compound via Halogen-Metal Exchange

| Electrophile | Resulting Functional Group at C5 |

| Aldehydes/Ketones | Hydroxyalkyl |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Alkyl Halides | Alkyl |

| Dimethylformamide (DMF) | Formyl (Aldehyde) |

This strategy opens up a vast synthetic space for the elaboration of the this compound framework, enabling the synthesis of complex natural products and other target molecules.

Isomerization Pathways of Bromopenta-2,4-dienals and Kinetic/Thermodynamic Considerations

The geometric isomers of conjugated dienes can often be interconverted under specific conditions, driven by thermal or photochemical energy. acs.orgprinceton.edu The relative stability of these isomers is governed by thermodynamics, while the rate of interconversion is a matter of kinetics. nih.govnih.govyoutube.com

In the case of 5-bromopenta-2,4-dienals, the (2E,4E)-isomer is generally considered to be the thermodynamically more stable isomer due to reduced steric interactions compared to the (2E,4Z)-isomer. The Z-double bond in the latter introduces steric strain, raising its ground state energy.

Isomerization from the (2E,4Z)-isomer to the more stable (2E,4E)-isomer can be facilitated by various means, including acid or base catalysis, or through the use of transition metal catalysts. researchgate.net Photochemical isomerization, involving the excitation of the π-system to an excited state where rotation around the double bond is more facile, can also be a viable pathway. acs.orgprinceton.edu

Understanding the kinetic and thermodynamic parameters of this isomerization is crucial for controlling the stereochemical outcome of reactions involving these dienals. For instance, if a desired reaction of the (2E,4Z)-isomer is slow, it may be compromised by its isomerization to the more stable (2E,4E)-isomer under the reaction conditions.

Table 4: Qualitative Kinetic and Thermodynamic Considerations for the Isomerization of this compound

| Parameter | Description | Implication for this compound |

| Thermodynamic Control | The ratio of isomers at equilibrium is determined by their relative Gibbs free energies. | The equilibrium will favor the more stable (2E,4E)-isomer. |

| Kinetic Control | The ratio of products is determined by the relative rates of formation. | Reactions of the (2E,4Z)-isomer must be sufficiently fast to avoid significant isomerization to the (2E,4E)-form. |

| Activation Energy (Ea) | The energy barrier that must be overcome for isomerization to occur. | A high activation energy will mean the (2E,4Z)-isomer is kinetically stable at lower temperatures. |

Detailed kinetic studies, including the determination of rate constants and activation energies for the isomerization process, would provide a quantitative understanding of the stability and reactivity of this compound. Such studies are essential for its effective utilization in complex synthetic endeavors.

Applications of 2e,4z 5 Bromopenta 2,4 Dienal in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

(2E,4Z)-5-bromopenta-2,4-dienal serves as a strategic starting point for the assembly of various natural products and their analogues. Its utility stems from its ability to participate in a range of coupling and chain-extension reactions to form the polyene backbones characteristic of many biologically active molecules.

Synthesis of Leukotriene Analogues (e.g., LTB3, LTB4)

Leukotrienes are inflammatory mediators derived from the oxidative metabolism of arachidonic acid and are characterized by their conjugated polyene structures. nih.gov For instance, Leukotriene B4 (LTB4) is a potent chemoattractant for leukocytes. nih.gov The synthesis of leukotrienes and their analogues often requires building blocks that can be elaborated into specific polyene systems. nih.gov While this compound represents a theoretically useful synthon for constructing segments of these molecules, a review of published total syntheses does not indicate its direct application as a key intermediate in the construction of LTB3 or LTB4. Synthetic strategies for their analogues have often employed other cyclic or acyclic precursors to build the molecular framework. nih.gov

Role in the Synthesis of Maresin 1 and Protectin D1

Maresins and protectins are families of specialized pro-resolving mediators (SPMs) biosynthesized from docosahexaenoic acid (DHA). researchgate.netnih.gov These molecules, such as Maresin 1 and Protectin D1 (also known as Neuroprotectin D1), play crucial roles in resolving inflammation and promoting tissue repair. nih.govnih.gov Their structures feature complex conjugated triene systems. researchgate.netnih.gov

The total synthesis of these potent lipid mediators is a significant challenge, requiring precise control of stereochemistry across multiple double bonds. nih.govrsc.org While the polyene structure of this compound makes it a plausible precursor for a portion of these molecules, reported total syntheses have utilized other strategic bond formations, such as Sonogashira couplings, Julia-Kocienski olefinations, and Evans-aldol reactions with different building blocks. rsc.orgnih.gov Notably, investigations into an Evans-Nagao aldol (B89426) reaction for a Maresin 1 synthesis explored the use of the related stereoisomer, (2E,4E)-5-bromopenta-2,4-dienal, highlighting the potential relevance of this class of C5 synthons, though not the specific (2E,4Z)-isomer. researchgate.net

Utility in Insect Pheromone and Conjugated Enyne Synthesis

The synthesis of insect pheromones, which are often long-chain unsaturated compounds, represents a key application area for versatile building blocks. nih.govresearchwithnj.com The structure of this compound is highly suitable for this purpose. Its utility is demonstrated by analogy to the closely related compound, methyl-(2E,4Z)-5-chloropenta-2,4-dienoate, which was used in a stereoselective synthesis of methyl (2E,4Z)-2,4-decadienoate. nih.gov This decadienoate is a known pheromone component of the male dried bean beetle, Acanthoscelides obtectus. nih.gov The synthesis involved an iron-catalyzed cross-coupling reaction between the chlorinated dienal derivative and n-pentylmagnesium bromide, suggesting a similar reactivity profile for the bromo-analogue. rsc.orgnih.gov

Furthermore, the dienal framework is a valuable starting point for the synthesis of conjugated enynes. mdpi.com Conjugated enynes are important structural motifs in natural products and are valuable intermediates in organic synthesis. nih.govmdpi.com this compound can be converted into enyne structures through various synthetic transformations, such as Sonogashira coupling at the vinyl bromide position, which would extend the π-system by introducing an alkyne moiety. nih.gov

Contributions to the Synthesis of Other Biologically Relevant Molecules

Beyond specific named natural products, 5-bromopentadienal is a versatile intermediate for creating a variety of functionalized molecules that may have biological relevance. nih.gov Research has shown it can be readily prepared from the potassium salt of glutaconaldehyde (B1235477) and used to synthesize precursors for trivinylogation reagents and other complex structures. researchgate.net Its utility lies in its ability to be selectively transformed at either the aldehyde or the vinyl bromide terminus to generate molecules such as diene diols and diene diones, which are common substructures in biologically active compounds. researchgate.netnih.gov

Building Block for Functionalized Polyenic Compounds

A primary application of this compound is as a versatile intermediate for the synthesis of functionalized polyenic compounds with controlled stereochemistry. nih.gov The presence of two distinct reactive sites—the aldehyde and the carbon-bromine bond—allows for stepwise and selective modifications. researchgate.netnih.gov

Researchers have demonstrated its conversion into a range of longer, functionalized polyenes. The aldehyde can undergo condensation reactions, while the vinyl bromide can participate in coupling reactions or be converted to other functionalities. This dual reactivity allows for the systematic construction of complex polyene chains. nih.gov

Below is a table summarizing key functionalized polyenic compounds synthesized from 5-bromopentadienal, as described in the literature. researchgate.netnih.gov

| Starting Material | Reagent(s) | Product | Product Class | Reference |

| 5-Bromopentadienal | 2-lithio-1-trimethylsiloxyethylene | ω-Bromoheptatrienal | Functionalized Polyenal | researchgate.net |

| 5-Bromopentadienal | Methoxymethylene triphenylphosphorane | 6-Bromo-1-methoxyhexatriene | Functionalized Polyene | researchgate.net |

| 5-Bromopentadienal | Butyllithium (BuLi), then hydrolysis | Bromodienol | Diene Alcohol | researchgate.net |

| Bromodienol | Further transformation | Dienediol | Diene Diol | researchgate.net |

| 5-Bromopentadienal | Not specified | Dienedione | Diene Dione | nih.gov |

| 5-Bromopentadienal | Not specified | 1,6-Dibromohexa-1,3,5-triene | Dihalogenated Polyene | nih.gov |

This table is generated based on products described in the cited research articles.

Integration into the Construction of Extended π-Conjugated Systems

The synthesis of extended π-conjugated systems is of great interest for applications in materials science and for creating complex molecular architectures. This compound is an effective building block for this purpose due to its suitability for chain-extension reactions.

As noted previously, it can be converted into ω-bromoheptatrienal, effectively adding a vinyl unit and extending the conjugation. researchgate.net It also serves as a precursor to 1,6-dibromohexa-1,3,5-triene, a symmetrical molecule that can be further functionalized at both ends to build even larger conjugated systems. nih.gov The ability to readily form longer polyenes and introduce new functionalities makes 5-bromopentadienal a valuable tool for chemists working to construct molecules with extensive π-electron delocalization. researchgate.netnih.gov These extended systems are not only relevant as precursors to complex natural products but are also related to the construction of polycyclic aromatic compounds through transformations like intramolecular cycloadditions.

Advanced Spectroscopic and Stereochemical Analysis of 2e,4z 5 Bromopenta 2,4 Dienal and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy for Detailed Isomer Assignment and Structural Elucidation (e.g., 1H NMR, 13C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules, including the specific stereochemistry of isomers.

¹H NMR spectroscopy provides information about the chemical environment of protons. For (2E,4Z)-5-bromopenta-2,4-dienal, the coupling constants (J-values) between vinylic protons are particularly diagnostic for assigning the E/Z configuration of the double bonds. A larger coupling constant is typically observed for protons in a trans (E) configuration, while a smaller coupling constant is characteristic of a cis (Z) arrangement.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the conjugated system are sensitive to the electronic environment and can further support the structural assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can definitively establish the spatial proximity of protons. For this compound, NOESY experiments can show through-space correlations between protons that are close to each other, providing conclusive evidence for the assigned E and Z geometries of the double bonds.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (Aldehyde) | 9.5 - 9.7 | d | ~7-8 |

| H2 | 6.2 - 6.4 | dd | ~15, ~7-8 |

| H3 | 7.0 - 7.2 | t | ~11 |

| H4 | 6.0 - 6.2 | dd | ~11, ~11 |

| H5 | 7.3 - 7.5 | d | ~11 |

Note: This data is hypothetical and serves for illustrative purposes.

Chromatographic Techniques for Isomer Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purity assessment of isomers. nsf.gov For compounds like this compound, which may be synthesized as a mixture of stereoisomers, HPLC allows for the isolation of the desired isomer. nsf.govnih.gov

The choice of the stationary phase and mobile phase is critical for achieving successful separation. mtc-usa.com For geometric isomers (E/Z isomers), columns that provide shape-based selectivity, such as those with phenyl or cholesterol-based stationary phases, can be effective. mtc-usa.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a commonly employed method. nsf.gov The separation of cis and trans isomers of similar compounds, like 2-butene-1,4-diol, has been successfully achieved using HPLC. zju.edu.cnnih.gov

The purity of the isolated this compound can be determined by integrating the peak area of the desired isomer and comparing it to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Method Parameters for Isomer Separation

| Parameter | Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are general parameters and would require optimization for this specific compound.

Analysis of Conjugation Systems using Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the aldehyde C=O stretch (typically around 1680-1700 cm⁻¹) and the C=C stretches of the conjugated diene system (around 1600-1650 cm⁻¹). The C-Br stretching frequency would also be observable at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the conjugated π-system. rutgers.edu Conjugated molecules, like this compound, absorb UV or visible light to promote electrons to higher energy levels. youtube.comyoutube.com The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. youtube.com An increase in the length of the conjugated system generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. rutgers.edufiveable.me The λmax for this brominated dienal would provide insight into its electronic structure.

Mass Spectrometry for Comprehensive Structural Confirmation and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would confirm the molecular formula, C₅H₅BrO, by providing a highly accurate mass measurement. The presence of bromine would be evident from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) in the mass spectrum.

Electron impact (EI) ionization often leads to the fragmentation of the molecule. The analysis of these fragmentation patterns can provide valuable structural information. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) and an α-cleavage, which can result in the loss of the CHO group (M-29). miamioh.edu The fragmentation of related heterocyclic compounds has been shown to be influenced by the substituents on the ring. arkat-usa.org The specific fragmentation pattern of this compound would serve as a fingerprint for its structural confirmation.

Theoretical and Computational Chemistry Studies on 2e,4z 5 Bromopenta 2,4 Dienal

Density Functional Theory (DFT) for Investigation of Geometrical Isomerization and Thermodynamic Stability

There are no published studies that have employed Density Functional Theory (DFT) to specifically investigate the geometrical isomerization or thermodynamic stability of (2E,4Z)-5-bromopenta-2,4-dienal. In principle, DFT would be a powerful tool for such an analysis. Theoretical calculations could determine the relative energies of the various geometric isomers (e.g., 2Z,4E; 2E,4E; 2Z,4Z) to identify the most stable configurations. Transition states for the isomerization between these forms could also be located, providing insights into the energy barriers and pathways for interconversion. However, without specific computational data, any discussion remains purely hypothetical.

For other brominated compounds, DFT has been used to successfully predict stable conformations and the thermodynamics of isomerization. These studies often involve optimizing the geometry of different isomers and calculating their electronic energies and Gibbs free energies.

Electronic Structure Analysis and Prediction of Reactivity Profiles

A detailed electronic structure analysis and prediction of the reactivity profile for this compound are not available in the scientific literature. Such an analysis would typically involve the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors. These computational tools help in identifying the electron-rich and electron-poor regions of a molecule, thus predicting its susceptibility to nucleophilic or electrophilic attack.

For instance, in related α,β-unsaturated carbonyl compounds, the carbonyl carbon is typically an electrophilic site, while the β-carbon can also be susceptible to nucleophilic addition. The presence of the bromine atom and the conjugated diene system would further influence the electronic distribution and reactivity, but specific computational results are needed for a precise prediction. Studies on other brominated organic molecules have shown that the bromine atom can act as a leaving group and can also influence the electron density of the carbon backbone through inductive and resonance effects. dntb.gov.uaresearchgate.net

Mechanistic Insights Derived from Computational Modeling

No computational studies have been published that model the reaction mechanisms of this compound. Computational modeling, often using DFT, is a standard method for elucidating reaction pathways, identifying intermediates and transition states, and calculating activation energies. This information is crucial for understanding how a molecule will behave in different chemical reactions.

For example, one could theoretically study its participation in Diels-Alder reactions, nucleophilic substitution at the bromine-bearing carbon, or reactions involving the aldehyde functional group. However, in the absence of any published research, no specific mechanistic insights can be provided for this compound. General principles suggest that as a conjugated diene, it could potentially act as a diene in cycloaddition reactions. The aldehyde group would be prone to nucleophilic attack, and the carbon-bromine bond could undergo substitution or elimination reactions.

Due to the lack of specific research, no data tables with detailed research findings can be generated.

Future Research Directions and Emerging Applications of 2e,4z 5 Bromopenta 2,4 Dienal

Development of Novel and Highly Stereoselective Synthetic Methodologies

The synthesis of stereochemically pure polyenes is a persistent challenge in organic chemistry due to the sensitivity of conjugated double bond frameworks to light, oxygen, and acidic conditions. acs.org The specific (2E,4Z) configuration of 5-bromopenta-2,4-dienal requires precise control over bond formation. Future research will likely focus on developing robust and scalable synthetic routes that avoid isomerization and decomposition.

Promising strategies include the adaptation of modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, which are known for their mild conditions and stereospecificity. acs.orgyoutube.comthieme-connect.de An iterative cross-coupling approach, using collections of simple, bifunctional building blocks, has proven effective for constructing a wide array of polyene natural products and could be adapted for this target. acs.orgnih.govnih.gov This methodology allows for the modular and convergent assembly of complex polyenes from a small set of precursors. nih.govnih.gov

Furthermore, advancements in Wittig-type olefination reactions, particularly those that offer kinetic control over the decomposition of oxaphosphetane intermediates, could provide a direct and highly stereoselective route to the geminal bromo-substituted dienal system. nih.gov The development of methods for the stereoselective synthesis of 1,2-dihaloalkenes using in-situ generated reagents could also be leveraged. nih.gov

Table 1: Potential Stereoselective Synthetic Strategies for (2E,4Z)-5-Bromopenta-2,4-dienal

| Synthetic Strategy | Key Features & Advantages | Potential Challenges |

|---|---|---|

| Iterative Cross-Coupling | Modular approach using stable haloalkenylboronic acid building blocks. acs.org High efficiency and convergence. nih.gov | Requires careful selection of protecting groups and catalysts to maintain stereochemical integrity over multiple steps. |

| Modified Negishi Coupling | Allows for the stereo- and regiocontrolled synthesis of branched conjugated dienes. thieme-connect.de | Sensitivity of organozinc reagents to functional groups. |

| Stereoselective Wittig Olefination | Potential for one-step synthesis from a suitable phosphonium (B103445) ylide and carbonyl compound. nih.gov | Controlling the E/Z selectivity of the newly formed double bond can be difficult. nih.gov |

| Sequential Elimination/Rearrangement | Methods like sequential 1,4-elimination and nih.govnih.gov-Wittig rearrangement can produce specific dienol isomers. dntb.gov.uaamanote.com | Substrate-specific and may require multi-step synthesis of the precursor. |

Exploration in Catalytic Asymmetric Synthesis Utilizing the Dienal Scaffold

The dienal scaffold of this compound is an ideal platform for catalytic asymmetric synthesis. nih.gov The aldehyde group can act as an electrophile in a multitude of classic bond-forming reactions, while the conjugated diene system can participate in cycloadditions or conjugate additions. The development of new catalytic methods is a primary objective when existing catalysts are inefficient for a desired transformation. nih.gov

Future work could explore the use of this dienal as a substrate in organocatalytic reactions. For instance, chiral phosphoric acids, which act as bifunctional catalysts, could activate the aldehyde for enantioselective Mannich-type reactions, Michael additions, or cycloadditions. frontiersin.org Similarly, covalent aminocatalysis could be employed to generate chiral enamines or iminium ions in situ, leading to a variety of asymmetric transformations. cornell.edu The presence of the vinyl bromide offers a site for subsequent transition-metal-catalyzed cross-coupling, allowing for the creation of highly complex and stereochemically rich molecules in a modular fashion. This approach aligns with the goals of developing cascade reactions that form multiple bonds in a single operation. cornell.edu The synthesis of medium-sized bridged biaryls, a valuable structural motif, has been achieved using such catalytic strategies. researchgate.netrsc.org

Table 2: Potential Asymmetric Reactions with the this compound Scaffold

| Reaction Type | Catalytic System | Potential Product Class |

|---|---|---|

| Asymmetric Diels-Alder | Chiral Lewis Acid / Organocatalyst | Chiral cyclohexene (B86901) derivatives |

| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., Squaramide) | γ,δ-Unsaturated δ-substituted aldehydes |

| Asymmetric Aldol (B89426)/Mannich Reaction | Proline / Chiral Phosphoric Acid frontiersin.org | Chiral β-hydroxy or β-amino aldehydes |

| Conjugate Addition-Coupling Cascade | Chiral Copper or Rhodium Catalyst | Functionalized chiral polyenes |

Untapped Potential as a Building Block for Advanced Functional Materials

Conjugated polyenes are foundational components of many functional organic materials used in electronics and photonics. acs.org this compound represents an untapped resource for the bottom-up synthesis of novel functional materials. The conjugated π-system is a prerequisite for electronic conductivity and interesting optical properties, while the terminal aldehyde and bromide groups provide orthogonal handles for polymerization or surface functionalization.

The vinyl bromide is particularly valuable as it allows for the integration of the dienal unit into larger conjugated systems via reactions like Suzuki or Stille coupling. youtube.com This could be used to synthesize well-defined oligomers or polymers with tunable electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The aldehyde functionality could be used to anchor these materials to surfaces or to create novel polymer architectures through condensation polymerization. The inherent modularity of such building-block approaches is a powerful tool for creating libraries of materials with systematically varied properties. nih.govnih.gov

Broader Biological and Pharmacological Research (High-level, focused on chemical utility)

Halogenated organic compounds are prevalent in pharmaceuticals and bioactive natural products, where the halogen atom can significantly influence the molecule's properties. nih.gov The this compound core contains several features that make its derivatives interesting candidates for pharmacological screening. The conjugated system is a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in protein active sites, a mechanism exploited in many targeted therapies. The bromine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity to a biological target. chemisgroup.us

Structure-activity relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of a lead compound to enhance potency and reduce side effects. chemisgroup.uschemrxiv.org For derivatives of this compound, a systematic SAR campaign could provide invaluable data. Key modifications would involve exploring the impact of the halogen atom (F, Cl, I vs. Br), its position on the polyene chain, and the introduction of various substituents on the carbon backbone. Such studies aim to understand how lipophilic, electronic, and steric changes affect biological activity. mdpi.com For example, SAR studies on dienyl sulphonyl fluorides revealed that α-bromo substitution was superior to α-chloro or α-iodo for butyrylcholinesterase inhibition. nih.gov This highlights the profound and sometimes non-intuitive effects of specific halogen substitutions.

Table 3: Hypothetical SAR Exploration for Derivatives of this compound

| Modification Site | Proposed Change | Rationale / Potential Impact |

|---|---|---|

| C5-Halogen | Replace Br with F, Cl, I | Modulate halogen bond donor strength, lipophilicity, and metabolic stability. |

| Aldehyde (C1) | Reduction to alcohol; Oxidation to acid; Conversion to imine | Alter hydrogen bonding capacity, overall charge, and potential for covalent interaction. |

| Diene Backbone | Introduction of alkyl or aryl groups | Probe steric tolerance of the binding pocket; modify conformational preferences. |

| Stereochemistry | Synthesis of other isomers (E,E; Z,Z; Z,E) | Determine the optimal three-dimensional arrangement for biological activity. |

Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies for constructing complex molecules. wikipedia.orgengineering.org.cn Halogenated intermediates play a crucial, though sometimes hidden, role in biosynthesis. In "cryptic halogenation," a halogen is enzymatically installed to activate a molecule for a subsequent reaction, only to be lost in the final product. nih.gov this compound could serve as a valuable tool in this area. It can be used as a synthetic mimic of a proposed halogenated biosynthetic intermediate to test a biogenetic hypothesis. For example, it could be a precursor in a laboratory synthesis designed to mimic a polyene cyclization cascade leading to steroid or alkaloid skeletons. wikipedia.org The successful conversion of the synthetic, halogenated precursor to a known natural product would provide strong evidence for the proposed pathway. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of (2E,4Z)-5-bromopenta-2,4-dienal to minimize isomerization during reaction conditions?

Methodological Answer:

- Use controlled reaction parameters (e.g., low temperature, inert atmosphere) to stabilize the conjugated dienal system.

- Monitor isomerization via real-time UV-Vis spectroscopy to track electronic transitions associated with E/Z configurations.

- Employ iterative experimental design with fractional factorial methods to isolate critical variables (e.g., solvent polarity, catalyst loading) .

- Validate purity using preparative HPLC coupled with chiral columns to resolve stereochemical byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and stereochemistry of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using coupling constants (e.g., J values for allylic protons) and DEPT-135 to distinguish CH₂ and CH groups. Compare with DFT-calculated chemical shifts for stereochemical validation.

- IR : Identify characteristic C=O (1680–1720 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) stretches.

- HRMS : Confirm molecular formula via exact mass matching (e.g., [M+H]+ at m/z 177.9712).

- Cross-reference with literature databases (e.g., PubChem, ECHA) for analogous α,β-unsaturated aldehydes .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound under radical vs. electrophilic conditions?

Methodological Answer:

- Radical Pathways : Use EPR spectroscopy to detect bromine radical intermediates. Compare kinetic isotope effects (KIE) to assess hydrogen abstraction steps.

- Electrophilic Bromination : Perform Hammett studies with substituted dienals to correlate σ values with reaction rates.

- Computational modeling (DFT) to map transition states and compare activation energies for competing pathways .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in Diels-Alder reactions?

Methodological Answer:

- Conduct a meta-analysis of literature to identify variables (e.g., dienophile electronic demand, solvent polarity) causing divergent results.

- Design a combinatorial screening matrix to test dienals under standardized conditions (e.g., fixed temperature, solvent).

- Apply multivariate statistical analysis (e.g., PCA) to correlate reaction outcomes with electronic descriptors (HOMO/LUMO energies) .

Q. What strategies enable enantioselective synthesis of this compound derivatives for chiral ligand development?

Methodological Answer:

- Use asymmetric organocatalysis (e.g., proline-derived catalysts) to induce stereocenter formation during aldol or Michael additions.

- Screen chiral auxiliaries (e.g., Evans oxazolidinones) for diastereoselective bromination.

- Validate enantiomeric excess (ee) via chiral GC or HPLC and correlate with X-ray crystallography .

Q. How does this compound interact with environmental matrices, and what are its degradation pathways in aquatic systems?

Methodological Answer:

- Fate Studies : Use LC-MS/MS to track hydrolysis/oxidation products in simulated water systems (pH 3–9).

- Ecotoxicity Assays : Evaluate LC50 in Daphnia magna and Vibrio fischeri to assess acute toxicity.

- QSAR Modeling : Predict biodegradation rates using descriptors like logP and electrophilicity index .

Q. What computational approaches best predict the conformational dynamics of this compound in solution?

Methodological Answer:

- Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) to analyze rotational barriers.

- Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with NOESY data to validate intramolecular interactions.

- Use QSPR models to correlate solvent polarity with population ratios of s-cis/s-trans conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.